molecular formula C14H18N2O2S B5774433 N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide

N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide

Cat. No. B5774433
M. Wt: 278.37 g/mol
InChI Key: JMBIAMOAMJMMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide, also known as APHC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. In

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide is not fully understood. However, studies have suggested that N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide may act as an antioxidant and free radical scavenger, which could explain its neuroprotective effects. N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide may also inhibit the activity of enzymes involved in the production of inflammatory cytokines, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has been found to have antioxidant, anti-apoptotic, and anti-cancer properties. N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide in lab experiments is its low toxicity. N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has been found to have low toxicity in animal studies, which makes it a safer option for use in lab experiments. However, one limitation of using N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide in these diseases.
Another area of interest is N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide's potential as an anti-cancer agent. Studies have shown that N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide can inhibit the growth of cancer cells in vitro, but more research is needed to determine its potential as a cancer therapy in vivo.
Finally, future research could explore the potential of N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide as a treatment for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide is a chemical compound that has been studied for its potential applications in scientific research. Its neuroprotective and anti-inflammatory effects make it a promising candidate for the treatment of neurodegenerative and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide involves several steps. First, 4-acetylphenylhydrazine is reacted with 4-chlorobutyric acid to form the corresponding hydrazide. This hydrazide is then reacted with thioacetamide to form the thioamide intermediate. Finally, the thioamide intermediate is cyclized with formaldehyde and piperidine to form N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide.

Scientific Research Applications

N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has been studied for its potential applications in scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide can protect neurons from oxidative stress and mitochondrial dysfunction, which are both implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of interest is N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide's potential as an anti-inflammatory agent. Studies have shown that N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

N-(4-acetylphenyl)-4-hydroxypiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-10(17)11-2-4-12(5-3-11)15-14(19)16-8-6-13(18)7-9-16/h2-5,13,18H,6-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBIAMOAMJMMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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